molecular formula C16H23ClN2O2 B5622191 N,N'-(2-chloro-1,4-phenylene)bis(2,2-dimethylpropanamide)

N,N'-(2-chloro-1,4-phenylene)bis(2,2-dimethylpropanamide)

Cat. No. B5622191
M. Wt: 310.82 g/mol
InChI Key: YGLRJTXPAUVINP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N'-(2-chloro-1,4-phenylene)bis(2,2-dimethylpropanamide) often involves complex chemical reactions that include phase transfer catalysis, oxidative polymerization, and other synthetic strategies. For instance, a study by Terraza et al. (2004) discusses the synthesis of related bischloroformate compounds through a route that might be applicable to the synthesis of N,N'-(2-chloro-1,4-phenylene)bis(2,2-dimethylpropanamide), highlighting the use of elemental analysis, FT-IR, and NMR spectroscopy for characterization (Terraza et al., 2004).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like vibrational spectroscopy, X-ray crystallography, and computational methods like density functional theory (DFT). A study by Polat et al. (2019) on a similar molecule utilized Hirshfeld surface analysis and vibrational studies to elucidate the molecule's structure, showcasing how intermolecular interactions stabilize the molecular structure (Polat et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving N,N'-(2-chloro-1,4-phenylene)bis(2,2-dimethylpropanamide) and its derivatives can be diverse, including polymerization reactions, charge-transfer complex formations, and more. For example, Rodríguez et al. (2001) described the synthesis and structural analysis of bis(diamino)phenyl diynes, which could form charge-transfer complexes, indicating the type of reactions such compounds might undergo (Rodríguez et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, including thermal stability and solubility, are crucial for their potential applications. For instance, the study by Du et al. (2015) on related nickel complexes highlights the importance of thermal stability for ethylene polymerization, which could be relevant for analyzing the physical properties of N,N'-(2-chloro-1,4-phenylene)bis(2,2-dimethylpropanamide) (Du et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming polymers or other derivatives, are key aspects of such compounds. Studies like the one by Jikei et al. (1992) on the synthesis of poly(thio-phenylene) through oxidative polymerization offer insights into the chemical properties and potential applications of N,N'-(2-chloro-1,4-phenylene)bis(2,2-dimethylpropanamide) and its analogs (Jikei et al., 1992).

properties

IUPAC Name

N-[3-chloro-4-(2,2-dimethylpropanoylamino)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-15(2,3)13(20)18-10-7-8-12(11(17)9-10)19-14(21)16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLRJTXPAUVINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)NC(=O)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(2-chlorobenzene-1,4-diyl)bis(2,2-dimethylpropanamide)

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